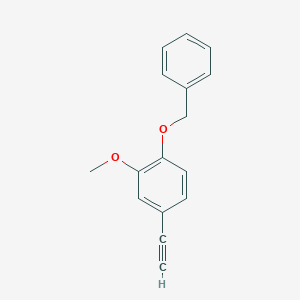

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Description

BenchChem offers high-quality 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-methoxy-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUHQGRVJMSIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448892 | |

| Record name | 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144735-54-6 | |

| Record name | 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Abstract

This guide provides a comprehensive, technically detailed pathway for the synthesis of 1-(benzyloxy)-4-ethynyl-2-methoxybenzene, a valuable molecular building block. The synthetic strategy is centered on a robust and efficient three-step sequence commencing with the readily available starting material, 4-iodo-2-methoxyphenol. The core transformations include a Williamson ether synthesis for the protection of the phenolic hydroxyl group, a palladium/copper-catalyzed Sonogashira cross-coupling reaction to install the carbon-carbon triple bond, and a final fluoride-mediated desilylation to yield the terminal alkyne. This document furnishes detailed experimental protocols, mechanistic insights, and the rationale behind the selection of reagents and reaction conditions, targeting researchers and professionals in organic synthesis and drug development.

Introduction

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is an important synthetic intermediate characterized by a multifunctional aromatic core. The presence of a terminal alkyne, a methoxy group, and a benzyl-protected phenol makes it a versatile precursor for the construction of more complex molecules in medicinal chemistry and materials science. The terminal alkyne functional group is particularly useful, enabling further transformations such as click chemistry, Sonogashira couplings, and cyclization reactions.[1]

The synthesis of such polyfunctional aromatic compounds requires a carefully designed strategy that manages the reactivity of the different functional groups. A key aspect of this strategy is the use of protecting groups, which temporarily mask a reactive site to prevent unwanted side reactions during a chemical modification elsewhere in the molecule.[2][3] This guide details a reliable and scalable synthesis that employs a logical sequence of protection, C-C bond formation, and deprotection.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path to the target molecule. The terminal alkyne can be installed from a silyl-protected alkyne, which simplifies handling and prevents side reactions. This protected alkyne can be introduced onto the aromatic ring via a Sonogashira coupling with an aryl iodide. The benzyloxy group is a standard protecting group for the phenol, installed via a Williamson ether synthesis. This leads back to the commercially available starting material, 4-iodo-2-methoxyphenol.

Caption: Overall three-step synthesis pathway.

Detailed Synthetic Protocols

Step 1: Protection of Phenol as a Benzyl Ether

Principle and Rationale: The acidic proton of the phenolic hydroxyl group would interfere with the basic conditions and organometallic intermediates of the subsequent Sonogashira coupling. Therefore, it must be protected. [4]The benzyl group is an ideal protecting group as it is robust under a wide range of conditions but can be readily removed later by hydrogenolysis if required. The reaction is a classic Williamson ether synthesis, where the phenoxide, formed in situ by the base (potassium carbonate), acts as a nucleophile and displaces the bromide from benzyl bromide (BnBr). [5] Experimental Protocol:

-

To a solution of 4-iodo-2-methoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.2 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-4-iodo-2-methoxybenzene as a white solid.

Step 2: Sonogashira Cross-Coupling

Principle and Rationale: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. [6][7]The reaction is catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The use of a silyl-protected alkyne, such as (trimethylsilyl)acetylene (TMSA), is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction under these conditions. [7]Triethylamine (Et₃N) acts as the base to generate the copper(I) acetylide intermediate and to neutralize the hydrogen halide formed during the reaction.

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Experimental Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(benzyloxy)-4-iodo-2-methoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (ratio of THF:Et₃N approx. 2:1).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add (trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Rinse the pad with ethyl acetate. Concentrate the combined filtrates under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford 1-(benzyloxy)-2-methoxy-4-((trimethylsilyl)ethynyl)benzene .

Step 3: Deprotection of the Silylacetylene

Principle and Rationale: The final step is the removal of the trimethylsilyl (TMS) group to reveal the terminal alkyne. The silicon-carbon bond of silylacetylenes is readily cleaved by fluoride ions or basic conditions. [8]Tetrabutylammonium fluoride (TBAF) is a common and highly effective reagent for this transformation, providing a source of nucleophilic fluoride ions in an organic solvent. [9]The reaction is typically fast and clean, proceeding at low temperatures.

Experimental Protocol:

-

Dissolve the silyl-protected alkyne from Step 2 (1.0 eq) in anhydrous THF in a flask at 0 °C (ice bath).

-

Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the final product, 1-(benzyloxy)-4-ethynyl-2-methoxybenzene .

Summary of Reagents and Conditions

| Step | Transformation | Starting Material | Key Reagents | Solvent | Conditions | Product |

| 1 | Benzyl Protection | 4-Iodo-2-methoxyphenol | Benzyl bromide, K₂CO₃ | Acetone | Reflux, 12-16 h | 1-(Benzyloxy)-4-iodo-2-methoxybenzene |

| 2 | Sonogashira Coupling | 1-(Benzyloxy)-4-iodo-2-methoxybenzene | TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 60 °C, 4-6 h | 1-(Benzyloxy)-2-methoxy-4-((trimethylsilyl)ethynyl)benzene |

| 3 | Desilylation | 1-(Benzyloxy)-2-methoxy-4-((trimethylsilyl)ethynyl)benzene | TBAF (1.0 M in THF) | THF | 0 °C to rt, 1-2 h | 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene |

Safety and Handling

-

Benzyl bromide: Lachrymatory and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium Catalysts: Potentially toxic and should be handled with care. Avoid inhalation of dust.

-

Triethylamine and THF: Flammable liquids. Work away from ignition sources. THF can form explosive peroxides upon storage; use freshly distilled or inhibitor-free solvent.

-

TBAF: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

All reactions, particularly those involving inert atmospheres, should be conducted by trained personnel using appropriate laboratory techniques.

Conclusion

The synthesis of 1-(benzyloxy)-4-ethynyl-2-methoxybenzene has been successfully outlined through a reliable three-step sequence. This pathway leverages fundamental and robust organic transformations, including phenol protection, a palladium-catalyzed Sonogashira cross-coupling, and silyl group deprotection. The detailed protocols and mechanistic discussions provided herein serve as a practical guide for researchers, enabling the efficient and scalable production of this versatile synthetic intermediate.

References

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

-

Protecting group. Wikipedia. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Appendix 6: Protecting groups. Oxford Learning Link. [Link]

-

Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. NIH. [Link]

-

Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

-

Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ResearchGate. [Link]

Sources

- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene CAS number 144735-54-6

An In-depth Technical Guide to 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Introduction: A Versatile Building Block in Modern Synthesis

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene (CAS No. 144735-54-6) is a specialized organic compound that serves as a highly valuable and versatile building block for researchers in synthetic chemistry, materials science, and drug discovery.[][2] Its unique trifunctional architecture, featuring a terminal alkyne, a methoxy group, and a benzyl ether protecting group, offers a strategic platform for constructing complex molecular frameworks. The terminal alkyne provides a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling, while the benzyloxy group acts as a stable yet readily cleavable protecting group for a phenolic hydroxyl.[3] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, with a focus on the practical insights required by professionals in the field.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization in any experimental workflow.

| Property | Value | Source |

| CAS Number | 144735-54-6 | [4] |

| Molecular Formula | C₁₆H₁₄O₂ | [4] |

| Molecular Weight | 238.28 g/mol | [4] |

| IUPAC Name | 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene | [] |

| Synonyms | 4-BENZYLOXY-1-ETHYNYL-3-METHOXY-BENZENE | [4][5] |

| Purity | Typically ≥98% | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

Safety and Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related compounds suggest that standard laboratory precautions should be observed. The compound is intended for laboratory chemical use.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles compliant with EN166 standards).[6][7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with skin, eyes, or clothing.[8]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[6]

-

Stability: The compound is generally stable under recommended storage conditions, though some related structures are noted to be air-sensitive.[6][8]

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of 1-(benzyloxy)-4-ethynyl-2-methoxybenzene stems from the distinct and predictable reactivity of its terminal alkyne and its benzyl ether protecting group. These two sites allow for sequential, orthogonal transformations, enabling the construction of complex molecular architectures.

The Terminal Alkyne: Gateway to Conjugated Systems

The terminal ethynyl group is a powerful functional handle for C-C bond formation. Its most prominent application is in the Sonogashira cross-coupling reaction , a robust method for coupling terminal alkynes with aryl or vinyl halides.[9]

Mechanism & Significance: The Sonogashira reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[9][10] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and CuI), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

This reaction is fundamental in drug discovery and materials science because it allows for the direct connection of sp- and sp²-hybridized carbon centers, forming conjugated systems that are often crucial for biological activity or desirable electronic properties.[11][12]

Caption: Sonogashira cross-coupling workflow.

The Benzyl Ether: A Robust and Removable Shield

The benzyloxy group serves as a protecting group for the phenolic oxygen. Benzyl ethers are widely used in multi-step synthesis due to their general stability to a variety of acidic, basic, and organometallic conditions.[3][13]

Deprotection Mechanism & Strategy: The most common and efficient method for cleaving a benzyl ether is catalytic hydrogenolysis .[3][14] This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[14] The reaction is clean, often quantitative, and the byproducts (toluene and the free phenol) are easily separated.

The choice of deprotection is critical. While hydrogenolysis is standard, it is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups. In such cases, alternative methods like ozonolysis or treatment with strong Lewis acids can be employed.[3][13] This ability to selectively deprotect the phenol allows for late-stage functionalization, a key strategy in medicinal chemistry.

Caption: Synthetic pathways enabled by the subject molecule.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions. All work should be performed by trained personnel in a suitable chemical fume hood.

Protocol 1: Representative Sonogashira Cross-Coupling

Objective: To couple 1-(benzyloxy)-4-ethynyl-2-methoxybenzene with 4-iodotoluene.

Materials:

-

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene (1.0 equiv)

-

4-Iodotoluene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 1-(benzyloxy)-4-ethynyl-2-methoxybenzene, 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Stir the reaction mixture at room temperature (or heat to 50-80°C if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC). [10]5. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.

Protocol 2: Benzyl Ether Deprotection via Catalytic Hydrogenolysis

Objective: To deprotect the benzyl group from the product obtained in Protocol 1.

Materials:

-

Benzyloxy-protected compound (1.0 equiv)

-

Palladium on carbon (10% Pd/C, ~10 mol% Pd)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the benzyloxy-protected compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution. The catalyst is often pyrophoric and should be handled with care.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected phenolic compound, which can be purified further if necessary.

Conclusion

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is more than just a chemical compound; it is a strategic tool for molecular construction. Its well-defined reactive sites—the terminal alkyne and the benzyl ether—provide chemists with a reliable and versatile platform for synthesizing complex molecules with high precision. By understanding the principles of its reactivity and applying robust protocols like the Sonogashira coupling and catalytic hydrogenolysis, researchers in drug discovery and materials science can continue to build the innovative molecules of the future.

References

- ChemScene. 144735-54-6 | 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone.

- Fisher Scientific. SAFETY DATA SHEET - 3-Benzyloxy-4-methoxybenzaldehyde.

- Organic Chemistry Portal. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.

- Fisher Scientific. SAFETY DATA SHEET - 1-Eth-1-ynyl-4-methoxybenzene.

- ChemExpress. CAS 144735-54-6|1-(Benzyloxy)-4-ethynyl-2-methoxybenzene.

- BOC Sciences. CAS 144735-54-6 1-(benzyloxy)-4-ethynyl-2-methoxybenzene.

- PubChem. 1-Ethynyl-4-methoxybenzene.

- CymitQuimica. Safety Data Sheet - 4-(Benzyloxy)-3-methoxyphenol.

- Common Organic Chemistry. Benzyl Protection.

- BLDpharm. 144735-54-6|1-(Benzyloxy)-4-ethynyl-2-methoxybenzene.

- National Institutes of Health. 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene.

- ResearchGate.

- Fisher Scientific. SAFETY DATA SHEET - 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene.

- Beilstein Journal of Organic Chemistry. Flow Chemistry: Sonogashira Coupling.

- The Journal of Organic Chemistry. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine-Free Conditions.

- Gelest. Cross-Coupling of Alkynylsilanes.

- ResearchGate.

- MDPI.

- Smolecule. Buy 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene.

- Nature. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.

- PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.

Sources

- 2. Buy 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene [smolecule.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. chemscene.com [chemscene.com]

- 5. chemexpress.cn [chemexpress.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. benchchem.com [benchchem.com]

- 12. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]

- 13. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a terminal alkyne (ethynyl group) provides a reactive handle for a variety of coupling reactions, most notably the Sonogashira coupling, click chemistry, and other metal-catalyzed transformations. The benzyloxy and methoxy groups, on the other hand, modulate the electronic properties of the benzene ring and can serve as protecting groups or as key pharmacophoric elements in the design of biologically active molecules. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, and its potential applications.

Chemical Structure and Identification

The unambiguous identification of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is critical for its use in research and development.

Caption: Chemical structure of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene.

IUPAC Name: 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene Molecular Formula: C₁₆H₁₄O₂ Molecular Weight: 238.28 g/mol [1][2][3] CAS Numbers: While some databases may list CAS numbers for isomers, it is crucial to confirm the identity of the compound through its spectroscopic data. For instance, CAS 144735-54-6 is assigned to 4-Benzyloxy-1-ethynyl-3-methoxy-benzene, and CAS 281191-53-5 to 3-Benzyloxy-1-ethynyl-4-methoxy-benzene[4].

Physical Properties

Direct experimental data for the physical properties of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene are not extensively reported in the literature. However, we can infer its properties from closely related compounds and computational predictions.

| Property | Value/Description | Source |

| Molecular Weight | 238.28 g/mol | [1][2][3] |

| Exact Mass | 238.0994 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred from analogues |

| Melting Point | Estimated to be in the range of 70-90 °C | Inferred from analogues[5] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; insoluble in water. | Inferred from analogues |

| XLogP3 | 3.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The melting point of the related compound, 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene, is reported to be 78-80 °C[5]. Given the structural similarity, a comparable melting point can be anticipated for the title compound.

Chemical Properties and Reactivity

The chemical behavior of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is dictated by its three key functional groups: the terminal alkyne, the benzyloxy group, and the methoxy-substituted benzene ring.

Reactivity of the Ethynyl Group

The terminal alkyne is the most reactive site for synthetic transformations.

-

Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This makes the title compound an excellent precursor for synthesizing more complex diarylalkynes and other conjugated systems.

-

Click Chemistry: The ethynyl group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. This is a highly efficient and widely used conjugation method in drug discovery and bioconjugation.

-

Other Alkyne Reactions: The terminal alkyne can also undergo hydration, hydroamination, and various cycloaddition reactions, providing access to a wide range of molecular scaffolds.

Reactivity of the Benzyloxy Group

The benzyloxy group is a common protecting group for phenols due to its stability under a wide range of conditions and its susceptibility to cleavage under specific, mild conditions.

-

Debenzylation: The benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂), which cleaves the benzyl-oxygen bond to yield the corresponding phenol. This is a crucial step when this moiety is used as a protecting group in a multi-step synthesis.

Reactivity of the Aromatic Ring

The methoxy and benzyloxy groups are electron-donating and activate the aromatic ring towards electrophilic substitution. The directing effects of these groups would favor substitution at the positions ortho and para to them, although steric hindrance from the bulky benzyloxy group would influence the regioselectivity.

Synthesis

A plausible and efficient synthesis of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene would likely involve a multi-step sequence starting from a commercially available phenol. A common strategy is the Sonogashira coupling of a protected, iodinated benzene derivative with a protected acetylene source.

Caption: Proposed synthetic workflow for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene.

Step-by-Step Synthetic Protocol

-

Benzylation of 4-Iodo-2-methoxyphenol: To a solution of 4-iodo-2-methoxyphenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃). To this mixture, add benzyl bromide and heat the reaction until completion (monitored by TLC). After an aqueous workup and extraction with an organic solvent, the product, 1-(benzyloxy)-4-iodo-2-methoxybenzene, can be purified by column chromatography.

-

Sonogashira Coupling: The resulting aryl iodide is then subjected to a Sonogashira coupling reaction. In a degassed solvent like triethylamine or a mixture of THF and triethylamine, the aryl iodide is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

-

Deprotection of the Alkyne: The trimethylsilyl (TMS) protecting group on the alkyne is then removed. This is readily achieved by treating the product from the previous step with a mild base such as potassium carbonate in methanol at room temperature. Following workup and purification, the final product, 1-(benzyloxy)-4-ethynyl-2-methoxybenzene, is obtained.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic Protons: Signals for the protons on the substituted benzene ring are expected in the range of δ 6.8-7.2 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. Protons on the benzyl group's phenyl ring will appear as a multiplet around δ 7.3-7.5 ppm.

-

Benzyloxy CH₂: A characteristic singlet for the benzylic protons (O-CH₂-Ph) is expected around δ 5.1 ppm.

-

Methoxy CH₃: A singlet for the methoxy protons (O-CH₃) should appear around δ 3.9 ppm.

-

Ethynyl H: A singlet for the terminal alkyne proton (C≡C-H) is expected around δ 3.0-3.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals for the carbons of both benzene rings will be observed in the region of δ 110-160 ppm.

-

Alkyne Carbons: The two carbons of the ethynyl group will have characteristic signals around δ 75-85 ppm.

-

Benzyloxy CH₂: The benzylic carbon signal is expected around δ 70 ppm.

-

Methoxy CH₃: The methoxy carbon signal should appear around δ 56 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C≡C-H stretch: A sharp, weak absorption band is expected around 3300 cm⁻¹.

-

C≡C stretch: A weak absorption band around 2100-2150 cm⁻¹.

-

C-O stretches: Strong bands for the ether linkages will be present in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Typical absorptions for aromatic rings will be observed.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 238.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ether linkages.

-

Applications in Drug Development and Materials Science

The structural features of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene make it a versatile intermediate for various applications.

-

Medicinal Chemistry: The benzyloxy group is a known pharmacophore in various biologically active compounds. The ability to introduce this moiety and then use the ethynyl group as a handle for further diversification makes this compound a valuable starting material for the synthesis of compound libraries for drug screening. The overall scaffold can be found in molecules targeting a range of biological targets.

-

Materials Science: The terminal alkyne allows for the incorporation of this molecule into polymers and other materials. The synthesis of poly(p-phenylenevinylene) (PPV) derivatives, which have applications as electroluminescent materials, often involves monomers with similar functionalities. The rigid alkyne unit can impart desirable electronic and photophysical properties to conjugated polymers.

Safety and Handling

As with any chemical, 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to assume it may be an irritant to the skin, eyes, and respiratory system. Handling should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is a molecule with significant potential in synthetic chemistry. Its combination of a reactive alkyne handle, a stable yet cleavable benzyloxy group, and an electron-rich aromatic core provides chemists with a versatile platform for the construction of complex molecular architectures. While a complete experimental characterization is not yet widely published, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from closely related analogues. This makes it a compound of interest for researchers in drug discovery, materials science, and organic synthesis.

References

- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, July 16). 1-(benzyloxy)-4-methoxybenzene.

- BLDpharm. (n.d.). 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene.

- PubChem. (n.d.). 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene.

- Smolecule. (2024, January 5). 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene.

- Guidechem. (n.d.). 1-ethynyl-4-methoxy-5-phenylmethoxy-2-(2,3,4-trimethoxyphenyl)benzene.

Sources

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene characterization data

An In-Depth Technical Guide to the Characterization of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential characterization data for 1-(benzyloxy)-4-ethynyl-2-methoxybenzene, a substituted aromatic compound with significant potential as a building block in organic synthesis and medicinal chemistry. As a key intermediate, its unambiguous structural confirmation is paramount for the integrity of subsequent research and development. This document moves beyond a simple data repository, offering insights into the rationale behind the characterization workflow, thereby establishing a self-validating system for its identification and purity assessment.

Synthesis and Physicochemical Properties

The synthesis of the target compound, also known as 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene, is typically achieved via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.[1] The specific data presented here corresponds to a derivative where the terminal alkyne is coupled with a phenyl group.[1]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈O₂ | [1] |

| Molecular Weight | 314.38 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 78-80 °C | [1] |

Core Spectroscopic Characterization

The structural elucidation of 1-(benzyloxy)-4-ethynyl-2-methoxybenzene relies on a tripartite analytical approach: Nuclear Magnetic Resonance (NMR) spectroscopy to define the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum for this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[1]

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Integration | Assignment |

| 7.50-7.53 | multiplet | 2H | Protons on the terminal phenyl ring of the ethynyl group |

| 7.44 | doublet, J = 7.3 Hz | 2H | Ortho-protons of the benzyl group |

| 7.36–7.39 | multiplet | 2H | Meta-protons of the benzyl group |

| 7.29-7.34 | multiplet | 4H | Para-proton of the benzyl group and protons on the terminal phenyl ring |

| 7.05–7.08 | multiplet | 2H | Protons on the central benzene ring |

| 6.85 | doublet, J = 8.7 Hz | 1H | Proton on the central benzene ring |

| 5.18 | singlet | 2H | Methylene protons (-CH₂-) of the benzyl group |

| 3.92 | singlet | 3H | Methyl protons (-OCH₃) of the methoxy group |

Causality: The downfield shifts (7.29-7.53 ppm) are characteristic of protons attached to aromatic rings. The singlet at 5.18 ppm integrating to 2H is a definitive signature of the benzylic methylene protons, while the sharp singlet at 3.92 ppm confirms the presence of the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum was recorded at 100 MHz in CDCl₃.[1]

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 149.23, 148.56 | Aromatic carbons bonded to oxygen (C-O) |

| 136.70 | Quaternary aromatic carbon of the benzyl group |

| 131.45 - 127.24 | Aromatic C-H carbons |

| 124.75, 123.40 | Quaternary aromatic carbons |

| 115.88, 114.70, 113.57 | Aromatic C-H carbons in the electron-rich central ring |

| 89.42, 88.02 | Alkyne carbons (-C≡C-) |

| 70.87 | Methylene carbon (-CH₂-) of the benzyl group |

| 55.99 | Methyl carbon (-OCH₃) of the methoxy group |

Causality: The presence of signals in the 113-149 ppm range confirms the aromatic nature of the compound. Crucially, the two signals at 89.42 and 88.02 ppm are characteristic of the sp-hybridized carbons of the internal alkyne, providing unequivocal evidence for this functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorption Bands (neat, cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3034 | C-H stretch | Aromatic |

| 2936, 2865 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 2208 | C≡C stretch | Alkyne |

| 1593, 1575, 1512 | C=C stretch | Aromatic ring |

| 1247, 1222, 1124 | C-O stretch | Ether |

Trustworthiness: The sharp, medium-intensity band at 2208 cm⁻¹ is a highly reliable diagnostic peak for the internal alkyne (C≡C) functionality.[1] The combination of aromatic C-H stretches above 3000 cm⁻¹ and C-O ether stretches in the 1100-1300 cm⁻¹ region corroborates the structural assignments from NMR data.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. This technique serves as the final arbiter of the compound's identity.

HRMS (EI+) Data

| Parameter | Value |

| Calculated m/z for C₂₂H₁₈O₂ [M]⁺ | 314.1307 |

| Found m/z | 314.1307 |

Authoritative Grounding: The exact match between the calculated and experimentally found mass to four decimal places confirms the elemental composition as C₂₂H₁₈O₂.[1] This level of accuracy is essential for publication and regulatory submissions, leaving no ambiguity as to the molecular formula of the synthesized compound.

Experimental Workflow and Data Integration

The characterization process follows a logical and self-validating sequence. NMR establishes the structural backbone, IR confirms the key functional appendages, and HRMS verifies the elemental formula.

Standard Characterization Workflow

Caption: Standard workflow for synthesis and characterization.

Mass Spectrometry Protocol

The following is a representative protocol for acquiring HRMS data via Electron Ionization (EI).

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified solid in a volatile solvent like dichloromethane or ethyl acetate (1 mL).

-

Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion [M]⁺ and various fragments.

-

Mass Analysis: Accelerate the resulting ions into a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

-

Detection: Record the mass-to-charge ratio (m/z) of the ions reaching the detector.

-

Data Processing: Compare the measured exact mass of the molecular ion peak to the theoretical mass calculated for the proposed elemental formula.

Caption: Generalized workflow for HRMS analysis.

References

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes, The Royal Society of Chemistry.

Sources

1H NMR and 13C NMR spectra of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

For researchers and scientists engaged in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, a polysubstituted aromatic compound. We will dissect the spectral features, explain the underlying principles governing the observed chemical shifts and coupling constants, and provide a robust experimental protocol for data acquisition.

The Molecular Architecture: An Analysis of Substituent Effects

The structure of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene presents a fascinating case study in the interplay of electronic and steric effects on NMR chemical shifts. The central scaffold is a 1,2,4-trisubstituted benzene ring, adorned with three distinct functional groups: a benzyloxy group (-OCH₂Ph), a methoxy group (-OCH₃), and an ethynyl group (-C≡CH).

-

Electron-Donating Groups (EDGs): The benzyloxy and methoxy groups are powerful electron-donating groups due to the resonance effect of the oxygen lone pairs. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons and carbons to be shielded and appear at lower chemical shifts (upfield).[1][2]

-

Electron-Withdrawing Group (EWG): The ethynyl group is a mild electron-withdrawing group due to the sp-hybridization of its carbons.

This combination of substituents creates a unique electronic environment for each nucleus, leading to a well-resolved and highly informative NMR spectrum.

Caption: Molecular structure of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and signal multiplicity (splitting patterns). Aromatic protons typically resonate between 6.5 and 8.5 ppm.[3] The specific positions of the protons on the trisubstituted ring are dictated by the electronic influence of the neighboring functional groups.

Table 1: Predicted ¹H NMR Data for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar (Benzyloxy) | 7.45 - 7.30 | m | - | 5H |

| H-6 | ~7.05 | d | J ≈ 2.0 Hz (meta) | 1H |

| H-5 | ~7.03 | dd | J ≈ 8.5 Hz (ortho), 2.0 Hz (meta) | 1H |

| H-3 | ~6.85 | d | J ≈ 8.5 Hz (ortho) | 1H |

| H-7 (-OCH₂Ph) | ~5.18 | s | - | 2H |

| H-14 (-OCH₃) | ~3.91 | s | - | 3H |

| H-16 (-C≡CH) | ~3.05 | s | - | 1H |

Interpretation of the ¹H NMR Spectrum

-

Benzyloxy Aromatic Protons (7.45 - 7.30 ppm): The five protons on the phenyl ring of the benzyloxy group appear as a complex multiplet in the downfield region, typical for monosubstituted benzene rings.[5]

-

Substituted Ring Protons (H-3, H-5, H-6):

-

H-3 is ortho to the strongly electron-donating methoxy group and para to the benzyloxy group, making it the most shielded of the aromatic protons. It appears as a doublet, split by the neighboring H-5 (ortho coupling, J ≈ 8.5 Hz).

-

H-5 is ortho to the ethynyl group and meta to the two ether groups. It experiences ortho coupling from H-3 and meta coupling from H-6, resulting in a doublet of doublets.

-

H-6 is ortho to the strongly donating benzyloxy group and meta to the ethynyl group. It is seen as a doublet due to the small meta coupling with H-5 (J ≈ 2.0 Hz).[6]

-

-

Benzylic Protons (H-7, ~5.18 ppm): The two protons of the methylene bridge (-OCH₂-) appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

-

Methoxy Protons (H-14, ~3.91 ppm): The three protons of the methoxy group also appear as a sharp singlet, characteristic of this functional group.

-

Ethynyl Proton (H-16, ~3.05 ppm): The terminal alkyne proton is a key diagnostic signal. It appears as a singlet in a relatively upfield region for a proton attached to an sp-hybridized carbon, a characteristic feature that distinguishes it from vinylic or aromatic protons.[7]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Aromatic and alkene carbons typically absorb between 110-160 ppm, while alkyne carbons are found further upfield (70-110 ppm).[1][8]

Using data from the same structural analog, 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene, we can confidently predict the chemical shifts for our target molecule.[4] The key difference will be in the alkyne carbon signals. A terminal alkyne will have one carbon around 83 ppm and the other, attached to the proton, around 77 ppm.

Table 2: Predicted ¹³C NMR Data for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | ~149.2 | Quaternary, O-substituted |

| C-2 | ~148.6 | Quaternary, O-substituted |

| C-8 (ipso-Bn) | ~136.7 | Quaternary |

| C-Ar (Benzyloxy) | 128.6, 128.0, 127.2 | CH |

| C-5 | ~124.8 | CH |

| C-4 | ~115.9 | Quaternary, alkyne-substituted |

| C-6 | ~114.7 | CH |

| C-3 | ~113.6 | CH |

| C-15 (-C ≡CH) | ~83.0 | Quaternary alkyne C |

| C-16 (-C≡C H) | ~77.5 | CH, alkyne C |

| C-7 (-OC H₂Ph) | ~70.9 | CH₂ |

| C-14 (-OC H₃) | ~56.0 | CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Quaternary Carbons: The spectrum will show six quaternary (non-protonated) carbon signals. C-1 and C-2, attached to oxygen, are the most downfield among the ring carbons.[9] C-8 (the ipso-carbon of the benzyl group's phenyl ring) and C-4 (attached to the alkyne) are also readily identifiable. The two sp-hybridized alkyne carbons (C-15 and C-16) will appear in their characteristic region. Quaternary carbons typically have lower intensity peaks.[8]

-

Protonated Carbons (CH, CH₂, CH₃):

-

The remaining carbons of both aromatic rings (C-3, C-5, C-6, and the carbons of the benzyl group) will appear as intense signals in the aromatic region (113-129 ppm).

-

The benzylic carbon (C-7) and methoxy carbon (C-14) are highly shielded and appear upfield at approximately 70.9 and 56.0 ppm, respectively.[10]

-

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires careful attention to sample preparation and instrument parameter selection. The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra.

Caption: A generalized workflow for NMR spectral analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a minimal number of solvent signals.[11] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[12][13]

-

Concentration: Weigh approximately 5-10 mg of the purified compound directly into a vial. Add approximately 0.6 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[11] Most commercially available deuterated solvents contain TMS.

-

Transfer: Ensure the sample is fully dissolved, then filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer's magnet.

-

Locking: The instrument locks onto the deuterium signal of the solvent to counteract any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for achieving sharp lines and high resolution.[14]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal-to-noise.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[11]

-

Spectral Width: A range of -2 to 12 ppm is generally adequate to cover all signals.

-

Acquisition Time (at): Typically 2-4 seconds. This parameter influences the digital resolution of the spectrum.[14]

-

Relaxation Delay (d1): A delay of 1-5 seconds allows the nuclei to return to equilibrium between pulses.[11]

-

Number of Scans (ns): For moderately concentrated samples, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used. This collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[15]

-

Spectral Width: A range of 0-220 ppm is standard for most organic molecules.[11]

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A 2-second delay is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantitative analysis.[14]

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly higher number of scans (from 128 to several thousand) is required compared to ¹H NMR to obtain a good spectrum.[11]

-

-

Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode and the baseline is flat.[16]

-

Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.

-

Analysis: For ¹H spectra, the signals are integrated to determine the relative number of protons. For both ¹H and ¹³C, the precise chemical shift of each peak is determined.

-

By following this comprehensive guide, researchers can confidently acquire and interpret the ¹H and ¹³C NMR spectra of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, ensuring the structural integrity of their synthesized compounds.

References

- Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones. Benchchem.

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.

- Reddy, R. et al. (2015). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.

- Aromatics - NMR Spectroscopy. Organic Chemistry at CU Boulder.

- 13C NMR Chemical Shift. Oregon State University.

- NMR Spectroscopy of Benzene Derivatives. Moodle.

- Short Summary of C13-NMR Interpretation.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry.

- Basic Practical NMR Concepts. Michigan State University Chemistry.

- Quantitative NMR Spectroscopy. University of Oxford.

- How does solvent choice effect chemical shift in NMR experiments?. Reddit.

- 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- 1H NMR Chemical Shifts. Organic Chemistry Data.

- How do I identify different kinds of benzene substitution using H NMR spectra?. Reddit.

- [O Chem] How do chemical shifts work for substituted benzene's? NMR. Reddit.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. reddit.com [reddit.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rsc.org [rsc.org]

- 5. reddit.com [reddit.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. reddit.com [reddit.com]

- 14. books.rsc.org [books.rsc.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

stability and storage conditions for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

An In-depth Technical Guide to the Stability and Storage of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its utility is derived from the orthogonal reactivity of its constituent functional groups: a terminal alkyne for coupling reactions, a stable methoxy group, and a benzyl ether which can serve as a protecting group for the phenolic oxygen. However, the very features that make this compound a versatile building block also render it susceptible to specific degradation pathways if not handled and stored correctly. This guide provides a comprehensive overview of the stability of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, detailing the chemical principles that govern its degradation and offering field-proven protocols for its long-term storage and handling to ensure its integrity for research applications.

Chemical Stability Profile

The stability of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is dictated by the interplay of its three key functional moieties: the terminal alkyne, the benzyl ether, and the methoxy-substituted aromatic ring. Understanding the inherent reactivity of each is paramount to mitigating degradation.

The Terminal Alkyne Moiety: A Locus of Reactivity

The ethynyl group is a high-energy, electron-rich functional group, making it a primary site for potential degradation.[1]

-

Oxidative Degradation: Terminal alkynes can undergo oxidative cleavage when exposed to strong oxidizing agents, leading to the formation of carboxylic acids or even carbon dioxide.[2][3] While atmospheric oxygen is a weaker oxidant, long-term exposure, particularly in the presence of light or metal catalysts, can initiate degradation pathways.

-

Polymerization: Terminal alkynes, especially when heated or exposed to certain catalysts, can undergo polymerization, leading to a complex mixture of oligomeric and polymeric byproducts.

-

Acetylide Formation: The terminal proton of an alkyne is weakly acidic and can be abstracted by strong bases to form an acetylide. More pertinent to storage, terminal alkynes can react with certain metals, such as copper, silver, or mercury, to form potentially explosive metal acetylides.[4][5]

The Ether Linkages: Susceptibility to Autoxidation

Both the benzyloxy and methoxy groups are ethers, which are known to undergo autoxidation in the presence of atmospheric oxygen.[1][6][7][8] This process is a free-radical chain reaction that can lead to the formation of hydroperoxides and dialkyl peroxides.[6]

-

Peroxide Formation: The accumulation of peroxides is a significant safety hazard, as they can be explosive upon concentration, heating, or mechanical shock.[6][7][8] The benzylic position of the benzyl ether is particularly susceptible to hydrogen atom abstraction, which is the initiating step in autoxidation.

-

Influence of Light and Heat: The rate of autoxidation is significantly accelerated by exposure to light and elevated temperatures.[9]

The Benzyl Ether Protecting Group: A Point of Potential Cleavage

The benzyl ether is a common protecting group for alcohols and phenols due to its general stability under a range of conditions.[10][11][12] However, it is susceptible to cleavage under specific reductive and certain acidic or oxidative conditions, which is important to consider for storage compatibility.

-

Reductive Cleavage (Hydrogenolysis): The benzyl group can be readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[11][12][13] While not a typical storage concern, it highlights the need to avoid contact with reducing agents and certain metal catalysts.

-

Acidic and Oxidative Cleavage: Strong acidic conditions can lead to the cleavage of benzyl ethers.[12][14] Additionally, some oxidative debenzylation methods exist, though they typically require specific reagents.[15][16]

Recommended Storage Conditions

Based on the chemical stability profile, the optimal storage conditions for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene are designed to mitigate the risks of oxidation, thermal degradation, and polymerization. The recommended long-term storage condition is sealed in a dry, inert atmosphere at 2-8°C, protected from light .

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down the rates of potential degradation reactions, including autoxidation and polymerization.[17][18] Avoids the higher energy state that could facilitate unwanted reactions. |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | Excludes atmospheric oxygen, thereby preventing the autoxidation of the ether linkages to form hazardous peroxides.[18][19][20] |

| Container | Amber glass vial with a secure cap | Amber glass protects the compound from light, which can accelerate the rate of autoxidation and other radical-mediated degradation pathways.[19] A tightly sealed container prevents the ingress of moisture and oxygen. |

| State | Solid or neat oil | Storage in the absence of solvents is generally preferred to avoid potential reactions with solvent impurities. |

Experimental Protocols

Protocol for Long-Term Storage

-

Preparation: If the compound is synthesized in-house, ensure it is thoroughly dried to remove any residual solvents or moisture.

-

Inert Atmosphere: Place the compound in a suitable amber glass vial. Transfer the vial into a glovebox with an inert atmosphere.[19][20]

-

Sealing: Securely cap the vial. For added protection, the cap can be wrapped with Parafilm.

-

Labeling: Clearly label the vial with the compound name, structure, date of storage, and any relevant safety information.

-

Refrigeration: Place the sealed vial inside a refrigerator maintained at 2-8°C.[17][18] The refrigerator should be designated for chemical storage and should not be used for food or beverages.

Workflow for Handling and Dispensing

The following workflow is designed to maintain the integrity of the compound when it is removed from storage for use.

Caption: Workflow for handling 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene.

Potential Degradation Pathways and Their Mitigation

Understanding the potential chemical transformations the compound may undergo during storage is crucial for interpreting experimental results and ensuring the use of high-purity material.

Ether Autoxidation Pathway

This pathway is a primary concern for long-term storage in the presence of air.

Caption: Simplified ether autoxidation pathway.

Mitigation: The most effective mitigation strategy is the strict exclusion of oxygen by storing the compound under an inert atmosphere.[18][19][20] Storing in the dark at reduced temperatures further inhibits the initiation of this radical process.[17][19]

Alkyne Degradation

While less likely under proper storage, the terminal alkyne can degrade, particularly if exposed to incompatible materials or conditions.

-

Oxidative Cleavage: Can occur in the presence of strong oxidants.

-

Dimerization/Polymerization: Can be initiated by heat or catalytic impurities.

Mitigation: Storing at 2-8°C minimizes the risk of thermally induced polymerization. Ensuring the compound is free from catalytic metal impurities is also critical. Avoid storing in contact with copper or silver-containing materials.[4][5]

Conclusion

The stability of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is robust under the appropriate conditions, making it a reliable synthetic intermediate. The primary vulnerabilities of the molecule are the potential for autoxidation of the ether functionalities and the reactivity of the terminal alkyne. By adhering to the storage protocol of 2-8°C under a dry, inert atmosphere and protected from light , researchers can effectively prevent degradation and ensure the long-term integrity and reactivity of this valuable compound. Proper handling techniques, including equilibration to room temperature before opening and manipulation under an inert atmosphere, are equally crucial to prevent the introduction of atmospheric oxygen and moisture.

References

-

LibreTexts. (2020, May 30). 15.6: Autoxidation of Ethers. Chemistry LibreTexts. [Link]

-

Ortiz-Bermúdez, P., et al. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 73(9), 2825-2832. [Link]

-

JoVE. (2025, May 22). Video: Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]

-

Nuffield Foundation. The reactions of methoxybenzene. [Link]

-

GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

-

Read Chemistry. (2025, January 14). Autoxidation of Ethers. [Link]

-

YouTube. (2021, January 16). 120 CHM2211 Autooxidation of Ethers. [Link]

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

-

Journal of the American Chemical Society. (2025, August 6). Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers. [Link]

-

Indiana University. Storage of Laboratory Chemicals: Research Safety. [Link]

-

LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

ASM Journals. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus. [Link]

-

ACS Publications. Oxidative Degradation of Polyphenyl Ethers. [Link]

-

The Synergist. Best Practices for Proper Chemical Storage. [Link]

-

ACS Publications. Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development. [Link]

-

University of California, Berkeley. Safe Storage. [Link]

-

ACS Publications. (2023, December 19). Cyclic Polymers from Alkynes: Scope and Degradation. [Link]

-

LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

California State University, Northridge. APPENDIX 3.2 CHEMICAL STORAGE NFPA Hazard Codes. [Link]

-

Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]

-

American Hazmat Rentals. NFPA 30 Compliant Chemical Storage Explained. [Link]

-

University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

New Jersey Department of Health. Acetylene - Hazardous Substance Fact Sheet. [Link]

-

Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

ResearchGate. (2006, August 16). De-O-benzylation of Sterically Hindered Benzyl Ethers. [Link]

-

National Center for Biotechnology Information. Management of Chemicals. In Prudent Practices in the Laboratory. [Link]

-

Florida State University. Chemical Storage. [Link]

-

BOC. Acetylene safety. [Link]

-

Air Products South Africa. ACETYLENE. [Link]

-

ResearchGate. Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. [Link]

-

ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

-

Scribd. (2003, December 4). Acetylene Safety & Handling Guide. [Link]

-

Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. [Link]

-

University of California, Irvine. Alcohol Protecting Groups. [Link]

-

Master Organic Chemistry. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. [Link]

-

LibreTexts. (2024, March 18). 9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nj.gov [nj.gov]

- 5. scribd.com [scribd.com]

- 6. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]

- 7. readchemistry.com [readchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Benzyl Ethers [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. apolloscientific.co.uk [apolloscientific.co.uk]

- 18. gmpplastic.com [gmpplastic.com]

- 19. ossila.com [ossila.com]

- 20. molan.wdfiles.com [molan.wdfiles.com]

electrophilic aromatic substitution on 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 1-(benzyloxy)-4-ethynyl-2-methoxybenzene. This substrate is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of functional groups. The guide elucidates the complex regioselectivity governed by the interplay of two strong activating groups (benzyloxy and methoxy) and a deactivating group (ethynyl). We present a predictive model for substitution, detailed mechanistic justifications, and field-proven experimental protocols for key transformations such as halogenation, nitration, and Friedel-Crafts reactions. The content is structured to provide both a robust theoretical framework and practical, actionable methodologies for scientists engaged in the synthesis and functionalization of complex aromatic compounds.

Introduction to the Substrate

Molecular Structure and Properties

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is a polysubstituted aromatic compound featuring a unique electronic and steric environment. The core benzene ring is functionalized with:

-

A benzyloxy group (-OBn) at position C1.

-

A methoxy group (-OMe) at position C2.

-

An ethynyl group (-C≡CH) at position C4.

This combination makes the aromatic ring exceptionally electron-rich, while the ethynyl group offers a site for further synthetic transformations, such as click chemistry or Sonogashira couplings. The molecule's structure is foundational to its reactivity, which is the central focus of this guide.

Synthesis and Relevance

The synthesis of this substrate or its close analogs is typically achieved through multi-step sequences. A common strategy involves the functionalization of a commercially available phenol, followed by the introduction of the ethynyl group via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling of an aryl halide with a terminal alkyne.[1][2] The relevance of this scaffold lies in its utility as an intermediate for constructing more complex molecules with potential applications in pharmaceuticals and materials science.[1]

Theoretical Framework: Electrophilic Aromatic Substitution (EAS)

The General SEAr Mechanism

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry where an electrophile (E⁺) replaces a hydrogen atom on an aromatic ring. The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[3] The formation of this intermediate is typically the rate-determining step. The subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the substituted product.

The Role of Substituents: Activating vs. Deactivating Groups

Substituents already present on the benzene ring profoundly influence both the rate of reaction and the position of the incoming electrophile.[4] They are broadly classified as:

-

Activating Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate compared to benzene. They are typically ortho, para-directors.[5][6]

-

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate. Most are meta-directors, with the notable exception of halogens, which are deactivating but ortho, para-directing.[4][7]

Regiochemical Analysis of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

The primary challenge and point of interest in the EAS of this substrate is predicting the site of substitution. The outcome is determined by the cumulative electronic and steric effects of the three substituents.

Analysis of Individual Substituent Effects

The directing influence of each group is summarized below.

| Substituent | Position | Type | Electronic Effect | Directing Influence |

| -OBn (Benzyloxy) | C1 | Activating | Strong +M (resonance donation), Weak -I (inductive withdrawal) | ortho, para |

| -OCH₃ (Methoxy) | C2 | Activating | Strong +M (resonance donation), Weak -I (inductive withdrawal) | ortho, para |

| -C≡CH (Ethynyl) | C4 | Deactivating | Strong -I (inductive withdrawal), Weak +M (resonance donation) | meta (relative to its own position)[8] |

Both the benzyloxy and methoxy groups are powerful activating, ortho, para-directing groups because the oxygen atom's lone pairs can donate electron density directly into the ring via resonance.[6][9][10] The ethynyl group is deactivating due to the sp-hybridized carbons' high electronegativity, which withdraws electron density inductively.[8]

The Concerted Directing Effect: A Predictive Model

When multiple substituents are present, the regiochemical outcome is dictated by the most powerful activating group(s).[11][12] In this case, we have two potent activating groups, -OBn and -OCH₃, positioned ortho to each other. The available positions for substitution are C3, C5, and C6.

-

Attack at C3: This position is ortho to the -OCH₃ group and meta to the -OBn group.

-

Attack at C5: This position is para to the -OCH₃ group but meta to the -OBn group. It is also adjacent to the deactivating ethynyl group.

-

Attack at C6: This position is ortho to the -OBn group and meta to the -OCH₃ group.

The directing effects of the activating groups reinforce substitution at positions ortho and para to themselves.

-

The -OBn group at C1 directs towards C2 (blocked), C6 (available), and C4 (blocked). It therefore strongly favors C6 .

-

The -OCH₃ group at C2 directs towards C1 (blocked), C3 (available), and C5 (available). It therefore favors C3 and C5 .

Considering these influences, C3 and C6 are the most electronically favored positions for electrophilic attack. The C5 position is disfavored due to being meta to the strong -OBn activator. Between C3 and C6, the outcome will likely be a mixture, potentially influenced by steric hindrance from the bulky benzyloxy group, which might slightly favor attack at C3. However, the electronic activation at both sites is profound.

Mechanistic Justification: Stability of Arenium Ion Intermediates

The preference for C3 and C6 substitution is explained by the stability of the corresponding arenium ion intermediates. When the electrophile attacks at these positions, a key resonance contributor places the positive charge on the carbon atom bearing a potent electron-donating group (-OBn or -OCH₃), which provides significant resonance stabilization through its lone pair of electrons.

Experimental Protocols and Methodologies

General Considerations for Highly Activated Systems

The substrate's electron-rich nature necessitates the use of mild reaction conditions to prevent over-reaction (polysubstitution) and side reactions.[13] Standard, highly reactive Lewis acid catalysts or harsh conditions are often unnecessary and can lead to decomposition.

Protocol: Bromination

Due to the high activation of the ring, a strong Lewis acid like FeBr₃ is not required and could lead to unwanted side reactions. A milder bromine source is preferable.

-

Objective: To regioselectively install a bromine atom onto the aromatic ring.

-

Reagents:

-